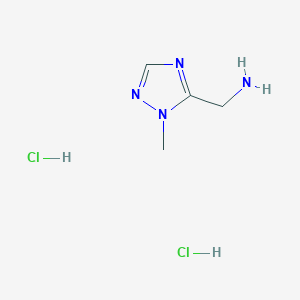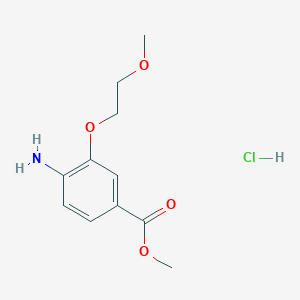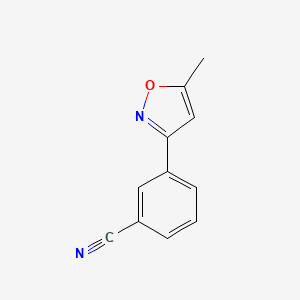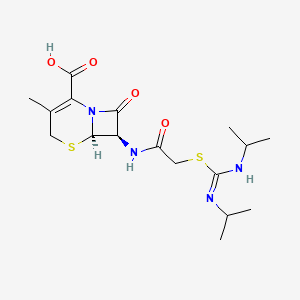
Cefathiamidine impurity 17
説明
Cefathiamidine Impurity 17 is a pharmaceutical-grade product known for its superior quality and reliability . It is used in the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization .
Synthesis Analysis
The synthesis of Cefathiamidine impurities involves the use of High-Performance Liquid Chromatography with Photodiode Array Detector and Evaporative Light Scattering Detection (HPLC-PDA-ELSD) . A novel method for determining relative response factors using this technique has been described . Another study mentions the enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), a key intermediate for the production of cefathiamidine .
Molecular Structure Analysis
The molecular formula of Cefathiamidine Impurity 17 is C17H26N4O4S2 . Its molecular weight is 414.54 . The structure of this compound is consistent with its molecular formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cefathiamidine Impurity 17 include a molecular weight of 414.54 and a molecular formula of C17H26N4O4S2 .
科学的研究の応用
Determining Relative Response Factors (RRFs) in High-Performance Liquid Chromatography
- Application Summary: Cefathiamidine impurity 17 is used in a novel method for determining relative response factors using high-performance liquid chromatography with a photodiode array detector and evaporative light scattering detection .
- Methods of Application: Peak area correction was applied to calculate RRFs to eliminate the influence of different responses caused by the difference in pH between the two mobile phases of HPLC-PDA and HPLC-PDA-ELSD . The resulting RRF values have been verified by qNMR .
- . This method can be mutually verified with qNMR to ensure the accuracy of RRFs .
Population Pharmacokinetics and Dosing Optimization
- Application Summary: Cefathiamidine, a first-generation cephalosporin, is used in the treatment of infections caused by susceptible bacteria in both adults and children . Pharmacokinetic data are limited in the pediatric population, so research has been conducted to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .
- Methods of Application: Blood samples were collected from children treated with cefathiamidine, and concentrations were quantified by high-performance liquid chromatography and tandem mass spectrometry . Population pharmacokinetic analysis was conducted using NONMEM software .
- Results: A two-compartment model with first-order elimination showed the best fit with the data . A covariate analysis identified that bodyweight had a significant impact on cefathiamidine pharmacokinetics . Monte Carlo simulation demonstrated that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .
Biotherapeutic Peptide Mass Confirmation and Impurity Profiling
- Application Summary: Cefathiamidine impurity 17 is used in the field of biotherapeutics for peptide mass confirmation and impurity profiling . This is crucial in research, development, and more highly regulated laboratories in manufacturing and QC .
- Methods of Application: The BioAccord LC-MS System is used for peptide mass confirmation and impurity profiling . This system provides accurate and reliable data for the analysis of biotherapeutic peptides .
- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the quality and safety of biotherapeutic products .
Drug Design, Development and Therapy
- Application Summary: Cefathiamidine impurity 17 is used in the field of drug design and development . It is crucial in the process of designing, developing, and optimizing therapeutic drugs .
- Methods of Application: The specific methods of application are not provided in the source . However, it typically involves a series of experimental and computational methods to identify and optimize potential drug candidates .
- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the effectiveness and safety of therapeutic drugs .
Safety And Hazards
特性
IUPAC Name |
(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOOEBUPKHNPCP-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefathiamidine impurity 17 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



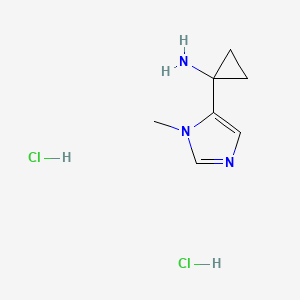
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)
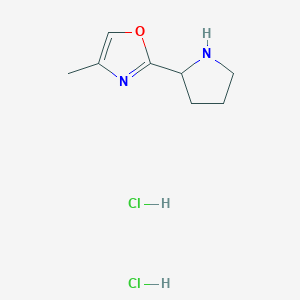
![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)
![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
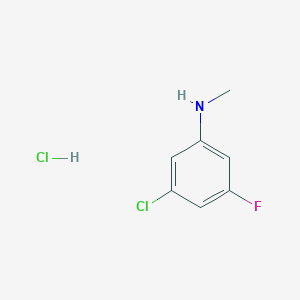
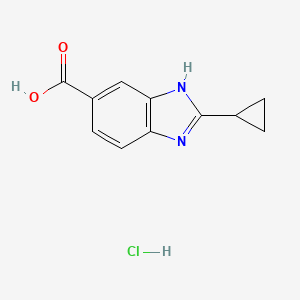
![N-[1-(2-methoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B1435906.png)
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435908.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
